3-Hydroxybenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 3-Hydroxybenzophenone and related compounds involves intricate chemical reactions that highlight the compound's versatility. A notable method involves a palladium-catalyzed cross-coupling reaction, leading to the efficient synthesis of 3-hydroxybenzo[c]phenanthrene, a closely related compound. This method demonstrates the regiospecific synthesis of phenolic compounds, which are pivotal in understanding the molecular assembly of more complex structures (Subodh Kumar, 1997).
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenzophenone is characterized by the presence of hydroxy and benzophenone functional groups, contributing to its chemical reactivity and interaction with other molecules. Spectroscopic characterization and X-ray analysis of derivatives, such as 2-hydroxy-4-alkoxy-3′-nitrobenzophenones, reveal the non-planar nature of the benzophenone skeletons and the intramolecular hydrogen bonding, influencing the compound's physical and chemical behavior (L. Lu & Liang‐Nian He, 2012).
Chemical Reactions and Properties
3-Hydroxybenzophenone undergoes various chemical reactions, showcasing its reactivity and applicability in synthesizing a wide range of compounds. For instance, it can participate in annulation reactions, leading to the formation of diversely substituted 2-hydroxy-4′-hydroxybenzophenones, highlighting its role in creating complex molecules with specific properties (Xiaonan Shi et al., 2017).
Physical Properties Analysis
The physical properties of 3-Hydroxybenzophenone, such as melting point, solubility, and crystalline structure, are crucial for its application in various domains. Studies on polymorphism and crystal assembly of benzophenones, including hydrate forms, provide insights into the material's stability, solubility, and intermolecular interactions, which are essential for pharmaceutical and material science applications (I. M. Landre et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-Hydroxybenzophenone, including its reactivity towards various functional groups and conditions, underpin its utility in synthetic chemistry. Its reactions with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone, resulting in the synthesis of functionalized 2-hydroxybenzophenones and other derivatives, underscore its versatility and the potential for creating novel compounds with desired characteristics (V. Iaroshenko et al., 2012).
Scientific Research Applications
Medical and Biological Applications :
- Oxidized 3-Hydroxykynurenine (a derivative) can modify proteins with free alpha-amino groups, potentially contributing to nuclear cataract formation in the lens (Aquilina, Carver, & Truscott, 2000).
- Oxybenzone, found in personal care products, can increase micronuclei and chromosomal aberrations in human lymphocytes, potentially affecting endocrine system function and causing adverse health effects (Santovito et al., 2019).
- BP-3's estrogenic activity may be increased by its metabolites, but its anti-androgenic activity may be decreased by its metabolites (Watanabe et al., 2015).
Chemistry and Materials Science :
- Luminescent nonanuclear Eu(III) clusters with modified 2-hydroxybenzophenone ligands show potential for efficient visible light emission (Zhang et al., 2013).
- Sc(OTf)3/BF3OEt2-catalyzed annulation of 3-formylchromones with functionalized alkenes provides access to diversely and highly functionalized 2-hydroxybenzophenones (Sultana et al., 2022).
- Polymer-supported triplet benzophenone photocatalysts are used for sustainable photocatalysis of an α-diazocarbonyl compound (Pastor-Pérez et al., 2013).
Environmental Studies :
- A method for determining six hydroxylated benzophenone UV absorbers in environmental water samples highlights BP-4 as the most prevalent compound in raw wastewater and river water (Negreira et al., 2009).
- Pseudomonas strain ET1 can metabolize 3-phenoxybenzoate, converting it to phenol, indicating potential for bioremediation (Topp & Akhtar, 1991).
Safety And Hazards
3-Hydroxybenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .
properties
IUPAC Name |
(3-hydroxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHULEACXTONYPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047880 | |
Record name | 3-Hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenzophenone | |
CAS RN |
13020-57-0 | |
Record name | 3-Hydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13020-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6874J5528 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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